

# Pivalylbenzhydrazine solubility enhancement techniques

Author: Smolecule Technical Support Team, Date: February 2026

## Compound Focus: Pivalylbenzhydrazine

CAS No.: 306-19-4

Cat. No.: S595131

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## Chemical Profile of Pivalylbenzhydrazine

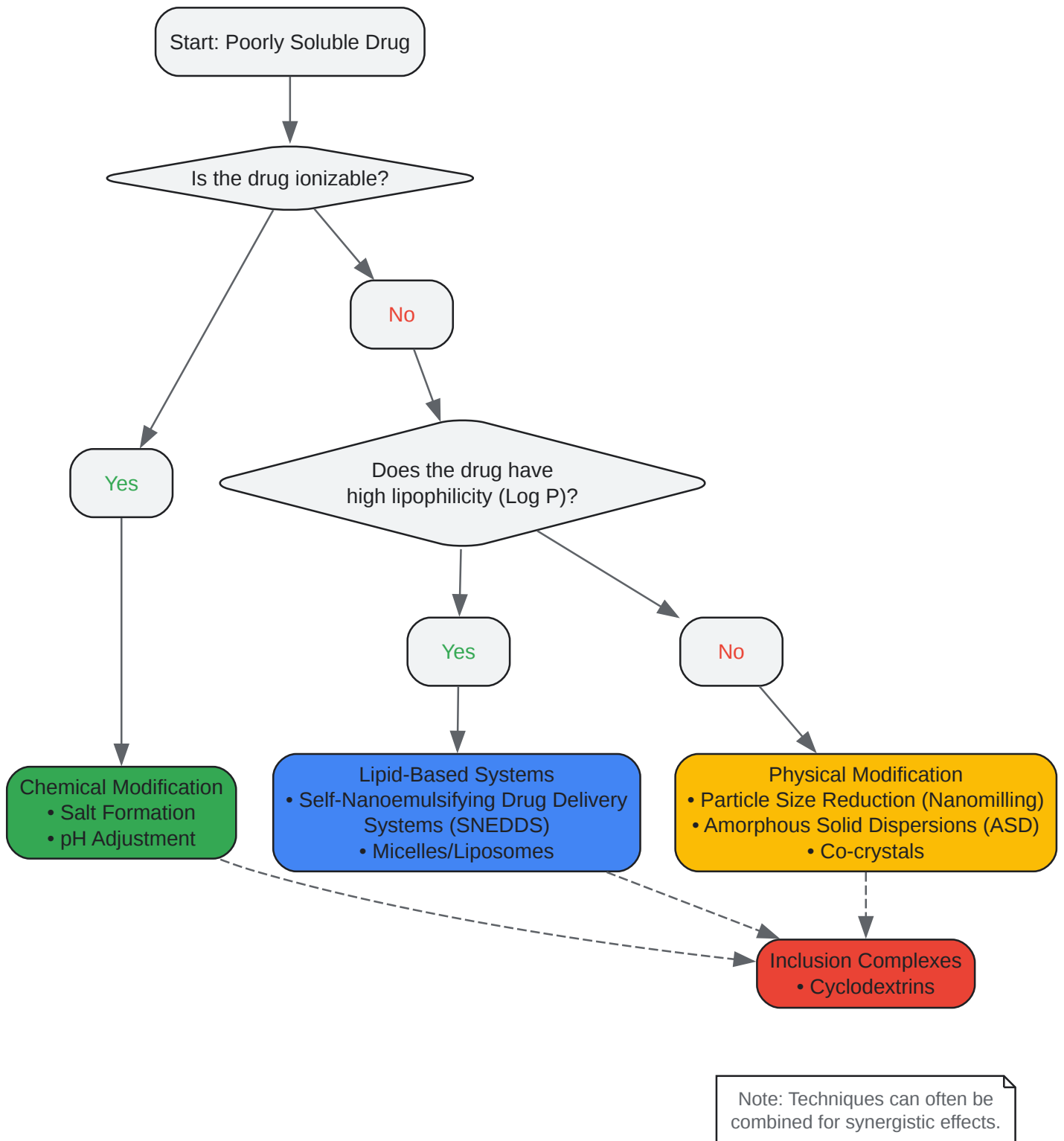
This table summarizes the key identifiers and properties of **Pivalylbenzhydrazine**, which is also known as Pivhydrazine or Pivazide [1] [2].

Property	Details
Generic Name	Pivhydrazine [2]
IUPAC Name	Pivalylbenzhydrazine [1]
CAS Number	306-19-4 [1]
Molecular Formula	$C_{12}H_{18}N_2O$ [1] [2]
Molecular Weight	206.28 g/mol [1] [2]
Therapeutic Class	Irreversible, non-selective Monoamine Oxidase (MAO) inhibitor; previously used as an antidepressant [1] [2]

Property	Details
Current Status	Withdrawn from the market [2]

## A Guide to Solubility Enhancement Techniques

For a discontinued drug like **Pivalylbenzhydrazine**, pre-formulation work is essential. The following flowchart outlines a decision-making workflow for selecting an appropriate solubility enhancement strategy, focusing on the drug's properties.



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The techniques in the workflow are broadly categorized as follows [3] [4] [5]:

- **API Physical Modification:** These methods alter the physical form of the drug without changing its chemical structure. **Nanomilling** is a "top-down" approach that reduces particle size to the nanoscale, significantly increasing the surface area for dissolution [4] [5]. Using **amorphous solid dispersions (ASD)**, where the drug is dispersed in a polymer matrix, disrupts the crystal lattice, often leading to higher solubility than the crystalline form [5].
- **Chemical Modification:** These are applicable if the drug has ionizable functional groups. **Salt formation** involves converting the drug into a salt with a counterion to improve its dissolution in aqueous environments [3] [5].
- **Lipid-Based Systems:** These are ideal for highly lipophilic compounds. **Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)** are isotropic mixtures of oil, surfactant, and co-surfactant that form fine oil-in-water nanoemulsions upon mild agitation in the gut, enhancing solubilization and absorption [4].
- **Inclusion Complexes:** This technique uses molecules like **cyclodextrins**, which have a hydrophobic cavity that can encapsulate a drug molecule, acting as a water-soluble carrier [5].

## Sample Protocol: Nanomilling

Here is a generalized protocol for nanomilling, one of the most common and scalable techniques [5].

**Objective:** To produce a stable nanosuspension of a poorly water-soluble API to enhance its dissolution rate.

### Materials:

- API (**Pivalylbenzhydrazine**)
- Stabilizer(s) (e.g., polymers like HPMC or PVP; surfactants like polysorbates)
- Milling media (e.g., zirconia or ceramic beads, 0.3-0.6 mm)
- Purified Water

**Equipment:** Wet media mill (e.g., planetary ball mill, bead mill)

### Procedure:

- **Premixing:** Prepare a coarse suspension by dispersing the API (e.g., 5-40% w/w) and the selected stabilizer(s) in purified water using a high-shear mixer.
- **Milling:** Transfer the coarse suspension to the milling chamber filled with milling media (typically 50-80% chamber volume). Initiate milling and control the process parameters:
  - **Milling Time:** Typically 2-8 hours (must be optimized to avoid "overmilling," which can induce instability).
  - **Milling Speed:** Adjust to maintain efficient particle impact and shear.
  - **Temperature:** Control jacket temperature to prevent API degradation.
- **Separation:** After milling, separate the nanosuspension from the milling beads using a sieve or filter.

- **Characterization & Stability:**

- Analyze the particle size distribution (Target: 200-600 nm).
- Determine the zeta potential for stability assessment.
- Monitor physical stability over time for Ostwald ripening (particle growth) and re-crystallization.

## Frequently Asked Questions for Researchers

**Q1: Why can't I find specific solubility data for Pivalylbenzhydrazine?** A1: **Pivalylbenzhydrazine** is a **withdrawn drug** from the 1960s [2]. Consequently, its detailed physicochemical data, including aqueous solubility, are not part of modern public scientific databases. Researchers must experimentally determine this baseline data.

**Q2: What is the most scalable technique for oral dosage forms?** A2: **Nanomilling** is a well-established and highly scalable technique. Over a dozen FDA-approved products utilize this method, making it a robust choice for transitioning from lab-scale to commercial manufacturing [5].

**Q3: We are working with a neutral molecule. Can we still use salt formation?** A3: No. Salt formation requires an ionizable group on the API molecule [3]. For neutral molecules, you should focus on non-chemical methods such as **particle size reduction, amorphous solid dispersions, co-crystals, or lipid-based systems** [5].

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**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

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